![molecular formula C17H15ClN4O B4540043 N-(3-chloro-2-methylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B4540043.png)
N-(3-chloro-2-methylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
Description
The chemical compound belongs to a class of compounds that typically combine aromatic units with heterocyclic elements such as triazoles, which are known for their versatile chemical properties and reactions. This compound likely exhibits interesting physical and chemical properties due to the presence of a triazole ring, a benzamide group, and a chloro-methylphenyl moiety.
Synthesis Analysis
The synthesis of related compounds often involves the condensation of amino-triazoles with benzoyl chlorides or acyl chlorides in the presence of a base. For instance, Panchal and Patel (2011) describe the synthesis of N-substituted phenyl-4H-1,2,4-triazol-4-amines through a cyclization reaction followed by N-acylation with various aromatic aldehydes (Panchal & Patel, 2011). This provides a glimpse into the synthetic routes that could be applicable for creating compounds with similar structures.
Molecular Structure Analysis
The molecular structure of related benzamide compounds often includes significant intramolecular interactions, such as hydrogen bonding, which can influence their stability and reactivity. For example, Odame et al. (2020) presented the crystal structure of a synthesized benzamide, highlighting the importance of experimental and computed bond lengths and angles in understanding the molecule's geometry (Odame, Hosten, & Tshentu, 2020).
Chemical Reactions and Properties
Benzamides and triazole-containing compounds can undergo various chemical reactions, including cyclization, Fries rearrangement, and condensation reactions, depending on the functional groups present. Moreno-Fuquen et al. (2019) detailed a catalyst- and solvent-free synthesis approach for benzamide derivatives via microwave-assisted Fries rearrangement, showcasing the compound's reactivity and potential for further functionalization (Moreno-Fuquen et al., 2019).
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(5-methyltriazol-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-11-10-19-21-22(11)14-8-6-13(7-9-14)17(23)20-16-5-3-4-15(18)12(16)2/h3-10H,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXHSZFULMTHEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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